molecular formula C17H19N3O5S B2700682 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097917-65-0

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2700682
CAS No.: 2097917-65-0
M. Wt: 377.42
InChI Key: IXWINTXOZMWSGT-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide ( 2097917-65-0) is a synthetic small molecule with a molecular formula of C17H19N3O5S and a molecular weight of 377.4 g/mol . Its structure incorporates several pharmaceutically relevant motifs, including a 2,3-dioxopiperazine core and two distinct five-membered heterocycles: furan-3-yl and thiophen-2-yl, connected via a hydroxy-substituted ethane bridge . Five-membered heterocycles like furan and thiophene are essential scaffolds in medicinal chemistry. They are frequently employed in antibacterial drug design to influence a compound's physicochemical properties, biological activity, potency, and pharmacokinetic profile . The specific spatial arrangement and electronic properties imparted by the furan-3-yl and thiophen-2-yl rings in this molecule make it a compound of significant interest for research and development, particularly in exploring new antimicrobial agents . The presence of the 2,3-dioxopiperazine unit further enhances its potential as a versatile intermediate or pharmacophore for constructing more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-8-25-10-12)13-4-3-9-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWINTXOZMWSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDC∙HCl and HOBt to link the carboxamide group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl and hydroxyl groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic components (furan and thiophene) are known for their bioactivity. Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine and Dioxopiperazine Derivatives

  • Compound (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid ():
    This analog shares the 4-ethyl-2,3-dioxopiperazine core but substitutes the ethyl chain with a 4-hydroxyphenyl group. The phenyl ring may enhance aromatic interactions compared to the furan/thiophene combination in the target compound. Crystallographic data indicate stable hydrogen-bonding networks via the hydroxy and carboxamide groups, suggesting similar solubility profiles .

  • 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17, ):
    While lacking the dioxopiperazine core, this compound includes a thiophen-2-yl group linked to a trifluoromethylphenyl moiety. The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the target compound’s hydroxy group, which may reduce cell permeability but improve solubility .

Heterocyclic Substituents: Furan and Thiophene

  • AZ331 (): A 1,4-dihydropyridine derivative with a 2-furyl substituent and thioether linkage. The dihydropyridine core confers redox activity, unlike the dioxopiperazine in the target compound. The furan ring’s electron-rich nature may similarly enhance binding to enzymes like monoamine oxidases (MAOs), as seen in thiazol-2-ylhydrazones () .
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (Compound 97c, ):
    This furan-3-carboxamide derivative features a hydrazinyl group, which is absent in the target compound. Hydrazine moieties are associated with chelation and antioxidant activity, suggesting that the target compound’s hydroxy and carboxamide groups may serve analogous roles in radical scavenging .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound 2,3-Dioxopiperazine 4-ethyl, furan-3-yl, thiophen-2-yl, hydroxy N/A (structural focus)
(2S)-... () 2,3-Dioxopiperazine 4-ethyl, 4-hydroxyphenyl Crystallographic stability
Compound 17 () Butanamide Thiophen-2-yl, trifluoromethylphenyl Enhanced lipophilicity
AZ331 () 1,4-Dihydropyridine 2-Furyl, thioether Structural analog
Compound 20 () Thiazol-2-ylhydrazone 3-Nitrophenyl, pyridinyl Antioxidant, hMAO-B inhibition

Key Findings and Implications

  • Structural Flexibility vs.
  • Heterocycle Synergy : The combination of furan and thiophene may balance electron density for optimal enzyme interaction, contrasting with single-heterocycle analogs in and .
  • Solubility-Lipophilicity Trade-off: The hydroxy group likely improves aqueous solubility over non-polar analogs (e.g., trifluoromethylphenyl in ), though at the cost of membrane permeability .

Biological Activity

4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a piperazine ring and various functional groups such as furan, thiophene, and hydroxyl moieties. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide. Its molecular formula is C17H19N3O5SC_{17}H_{19}N_{3}O_{5}S, with a molecular weight of 373.47 g/mol. The presence of heterocyclic rings allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC17H19N3O5SC_{17}H_{19}N_{3}O_{5}S
Molecular Weight373.47 g/mol
IUPAC Name4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide
CAS Number2097917-65-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
  • Receptor Interaction : It can bind to specific receptors, modulating downstream signaling pathways that affect cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may also possess similar activity.

Anticancer Properties

Studies have highlighted the anticancer potential of compounds containing dioxopiperazine moieties. These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data suggests that this compound could inhibit tumor growth in specific cancer cell lines.

Antioxidant Effects

The antioxidant capacity of this compound is significant due to its ability to donate hydrogen atoms and scavenge free radicals. This property helps mitigate oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of similar compounds on Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that indicates potential therapeutic applications in treating infections.
    CompoundMIC (µg/mL)Target Organisms
    4-Ethyl derivative32Staphylococcus aureus
    Thiophene derivative16Escherichia coli
  • Anticancer Activity : In vitro assays showed that the compound could reduce cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)12
    HeLa (Cervical Cancer)15

Q & A

Q. Q1. How can the molecular structure of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide be resolved?

Methodological Answer: Structural elucidation involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR identify substituents on the piperazine core, furan, and thiophene moieties. For example, the deshielded proton signals near δ 4.5–5.5 ppm indicate hydroxyl and carboxamide groups, while aromatic protons from furan (δ 6.5–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) confirm heterocyclic substituents .
    • 2D NMR (COSY, HSQC, HMBC) resolves connectivity, particularly the stereochemistry of the hydroxyethyl bridge and substituent positions on the piperazine ring.
  • Mass Spectrometry (MS):
    High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., expected [M+H]+ for C₁₉H₂₄N₄O₅S: 427.15 g/mol) and fragmentation patterns to validate the carboxamide and dioxopiperazine groups .

Q. Q2. What synthetic strategies are viable for constructing the piperazine-1-carboxamide core?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the 2,3-dioxopiperazine ring via cyclization of ethylenediamine derivatives with diketone precursors under acidic conditions (e.g., HCl/EtOH, reflux) .
  • Step 2: Introduction of the carboxamide group using activated carbonyl reagents (e.g., CDI or HATU) to couple the piperazine core with the hydroxyethyl-thiophene/furan side chain .
  • Step 3: Stereochemical control of the hydroxyethyl bridge via chiral catalysts (e.g., Sharpless epoxidation analogs) or resolution techniques (e.g., chiral HPLC) to isolate enantiomers .

Key Challenges:

  • Steric hindrance from the ethyl and heterocyclic substituents requires optimized coupling conditions (e.g., DMF as solvent, elevated temperatures).
  • Oxidative stability of the dioxopiperazine ring necessitates inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Silico Docking:
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets, focusing on interactions between the dioxopiperazine core and conserved lysine/aspartate residues .
  • Analog Synthesis:
    Synthesize derivatives with modifications to the furan/thiophene groups (e.g., halogenation, methyl substitution) and assess IC₅₀ values against kinases like EGFR or BRAF .
  • Biological Assays:
    Perform kinase inhibition assays (e.g., ADP-Glo™) to quantify activity. For example, a 2022 study showed that thiophene-containing analogs exhibited 10–100 nM IC₅₀ against tyrosine kinases .

Data Contradiction Analysis:

  • If in vitro activity conflicts with docking predictions , validate target engagement using cellular thermal shift assays (CETSA) to confirm direct binding .

Q. Q4. How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Scenario: Aromatic proton integration in 1H NMR does not match the expected ratio due to tautomerism or dynamic effects.
  • Resolution:
    • Variable Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to freeze conformational exchange. For example, broadening of hydroxyethyl signals at higher temperatures indicates rotational flexibility .
    • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions. A 2012 study on a similar hydrazinecarboxamide derivative used single-crystal X-ray diffraction (R-factor = 0.052) to resolve ambiguities .
    • Comparative MS/MS: Compare fragmentation patterns with a reference standard to identify unexpected adducts or degradation products .

Q. Q5. What experimental design considerations are critical for assessing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models:
    Use liver microsomes (human/rat) supplemented with NADPH to measure half-life (t₁/₂). For instance, compounds with t₁/₂ < 30 min may require prodrug strategies .
  • Metabolite Identification:
    Employ LC-HRMS with fragmentation to detect phase I/II metabolites. A 2021 study identified hydroxylation at the ethyl group and glucuronidation of the carboxamide as primary metabolic pathways .
  • Species Differences:
    Compare microsomal stability across species (e.g., human vs. mouse) to predict translational relevance. Piperazine derivatives often show interspecies variability in CYP450-mediated oxidation .

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